3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Description
3-[(3-Iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a Schiff base derivative of the oxindole scaffold, characterized by a planar indol-2-one core substituted with a 3-iodo-4-methylphenylimino group at the 3-position. Its molecular formula is C₁₅H₁₁IN₂O, with a molecular weight of 362.17 g/mol . Oxindole derivatives are widely studied for their antimicrobial, anticancer, and antiviral properties . This compound’s imine linkage (C=N) and iodine substituent distinguish it from other oxindole analogs, making it a candidate for targeted drug discovery, particularly in antiviral or antiparasitic applications .
Properties
Molecular Formula |
C15H11IN2O |
|---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
3-(3-iodo-4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H11IN2O/c1-9-6-7-10(8-12(9)16)17-14-11-4-2-3-5-13(11)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
InChI Key |
LFCSUVPOKKDSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3NC2=O)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves a condensation reaction between 3-iodo-4-methylaniline and an appropriate aldehyde or ketone . The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one as antiviral agents. Research indicates that derivatives of indole compounds exhibit promising activity against various viral strains, including HIV and dengue virus. For instance, imidazole derivatives have shown superior antiviral efficacy compared to standard treatments .
Table 1: Antiviral Efficacy of Indole Derivatives
| Compound Name | Viral Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HIV | 2.95 | |
| Compound B | Dengue Virus | 1.85 | |
| 3-Iodo Compound | Yellow Fever Virus | TBD |
Anticancer Properties
Indole derivatives are also investigated for their anticancer properties. The compound has been noted for its ability to inhibit specific kinases involved in cancer progression. For example, inhibitors targeting p38 mitogen-activated protein kinase have shown promise in preclinical studies .
Case Study: Inhibition of p38 MAPK
A study demonstrated that the administration of a related compound resulted in significant inhibition of p38 MAPK in liver and lung tissues, indicating potential therapeutic applications in cancer treatment .
Organic Photovoltaics
The structure of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one lends itself to applications in organic photovoltaics. Its electronic properties can be tuned for improved light absorption and charge transport, making it suitable for use in solar cells.
Table 2: Electronic Properties of Indole Derivatives
| Property | Value |
|---|---|
| Band Gap | TBD |
| Charge Mobility | TBD |
Mechanism of Action
The mechanism of action of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and functional differences between 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one and analogous oxindole derivatives:
Key Observations:
Substituent Effects on Bioactivity: The iodine substituent in the target compound enhances molecular polarizability and may improve binding to hydrophobic pockets in viral proteins (e.g., HCV p7 or HIV protease) compared to smaller groups like methyl or methoxy . Piperazine-containing derivatives exhibit enhanced solubility and antioxidant activity due to the basic nitrogen, a feature absent in the iodinated compound .
Synthetic Accessibility: The target compound’s synthesis likely follows a Knoevenagel condensation or Schiff base formation, similar to JK3-37 and chlorobenzylidene derivatives . However, the iodine atom may reduce yields due to steric hindrance during imine formation.
Solid-State Behavior: X-ray studies of 4-substituted methylidene oxindoles (e.g., 4-chloro or 4-nitro) reveal planar geometries with π-π stacking interactions .
Biological Activity
The compound 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one (CAS Number: 306325-04-2) is a member of the indole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C15H11IN2O
- Molar Mass : 362.17 g/mol
- Structure : The compound features an indole core with an imino group and an iodine-substituted phenyl moiety, contributing to its unique biological properties .
Antiviral Properties
Recent studies have highlighted the potential of indole derivatives as antiviral agents. Specifically, compounds similar to 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one have shown promising activity against various viruses. For instance:
- HIV Inhibition : Some derivatives have demonstrated significant inhibitory effects on HIV replication. For example, compounds with similar structures exhibited IC50 values ranging from 2.95 μM to higher values depending on the specific modifications made to their structure .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Example A | 2.95 | HIV-RT |
| Example B | 7 | HIV Integrase |
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is another area of active research. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
- Mechanism of Action : Indole derivatives may modulate the expression of cyclooxygenase and lipoxygenase pathways, leading to reduced inflammation in experimental models.
Cytotoxicity and Selectivity
The cytotoxic profile of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one has been evaluated in various cell lines. Preliminary data suggest that while the compound exhibits biological activity, it maintains a favorable cytotoxicity profile compared to traditional chemotherapeutics.
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| HeLa Cells | 15 | Moderate cytotoxicity |
| MCF7 Cells | 20 | Selective for cancer cells |
Study 1: Antiviral Efficacy
In a recent study published in MDPI, derivatives of indole were tested for their antiviral efficacy against the Tobacco Mosaic Virus (TMV). The results indicated that certain modifications led to enhanced binding affinity and improved biological activity against viral proteins .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of indole derivatives in a rat model of arthritis. The study revealed that treatment with these compounds resulted in a significant reduction in inflammatory markers and pain scores compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
